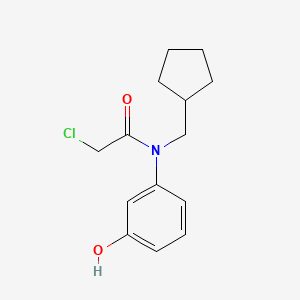
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCPA, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is structurally similar to adenosine, a naturally occurring nucleoside that plays a role in various physiological processes in the body. CCPA has been found to have potential therapeutic applications due to its ability to bind to adenosine receptors in the body.
作用机制
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide binds to adenosine receptors in the body, specifically the A1 and A3 receptors. This binding leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of various enzymes and ion channels. The net effect of this is a decrease in cell excitability and a decrease in the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to decrease the production of nitric oxide, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is that it is a selective agonist for the A1 and A3 adenosine receptors. This means that it can be used to specifically target these receptors without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases such as hypertension and ischemic heart disease.
合成方法
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with chloroacetyl chloride in the presence of triethylamine to form this compound.
科学研究应用
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One area of research has focused on its ability to modulate the immune system. This compound has been found to have immunosuppressive effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDNZSFJPAJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

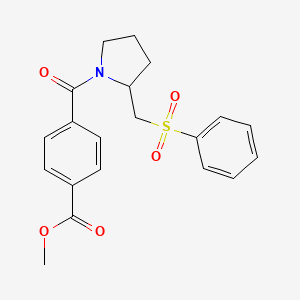
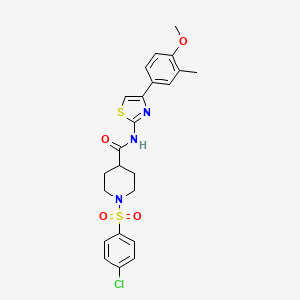
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
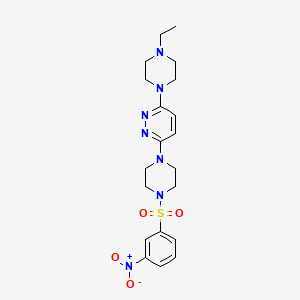
![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)
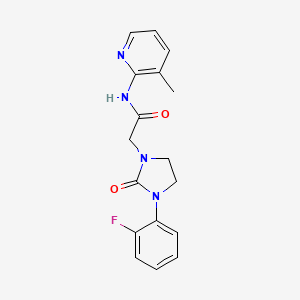
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)